Ethyl pyrrolo[2,1-f][1,2,4]triazine-7-carboxylate

Analytical chemistry Quality control Synthetic intermediate procurement

Ethyl pyrrolo[2,1-f][1,2,4]triazine-7-carboxylate (CAS 1356016-44-8) is the precise 7-ethyl ester regioisomer of the pyrrolo[2,1-f][1,2,4]triazine privileged scaffold—the core of FDA-approved remdesivir and avapritinib. The 7-COOEt handle provides a modifiable vector for kinase inhibitor SAR, C-nucleoside conjugation, and RAS-targeting agent elaboration. Substitution with generic analogs is contraindicated: even modest regiochemical changes alter potency by orders of magnitude. The ethyl ester offers 1.5–2× slower hydrolysis than methyl esters, enabling orthogonal deprotection strategies. ≥97% purity; sealed, dry storage at 2–8°C.

Molecular Formula C9H9N3O2
Molecular Weight 191.19 g/mol
CAS No. 1356016-44-8
Cat. No. B3099907
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl pyrrolo[2,1-f][1,2,4]triazine-7-carboxylate
CAS1356016-44-8
Molecular FormulaC9H9N3O2
Molecular Weight191.19 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC=C2N1N=CN=C2
InChIInChI=1S/C9H9N3O2/c1-2-14-9(13)8-4-3-7-5-10-6-11-12(7)8/h3-6H,2H2,1H3
InChIKeyIZDNAOKQVDSBEB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl Pyrrolo[2,1-f][1,2,4]triazine-7-carboxylate (CAS 1356016-44-8): Chemical Identity and Procurement Baseline


Ethyl pyrrolo[2,1-f][1,2,4]triazine-7-carboxylate (CAS 1356016-44-8) is a heterocyclic building block featuring the pyrrolo[2,1-f][1,2,4]triazine core—a unique bridgehead nitrogen-containing fused ring system [1]. This scaffold is recognized in medicinal chemistry as a 'privileged template' that serves as the core structure of FDA-approved therapeutics including the antiviral drug remdesivir and the kinase inhibitor avapritinib [2]. The compound bears an ethyl ester at the 7-position (molecular formula C9H9N3O2, molecular weight 191.19 g/mol, exact mass 191.0695 g/mol), rendering it a versatile synthetic intermediate amenable to further functionalization [3]. As a foundational building block within this pharmacologically validated heterocyclic class, the compound is offered commercially at ≥97% purity and requires storage under sealed, dry conditions at 2–8°C . The pyrrolo[2,1-f][1,2,4]triazine framework itself was first synthesized in the late 1970s and gained prominence through its incorporation into C-nucleosides as purine-like mimetics, later expanding into kinase inhibitor development in the early 2000s [1].

Ethyl Pyrrolo[2,1-f][1,2,4]triazine-7-carboxylate (CAS 1356016-44-8): Why In-Class Substitution Is Not Straightforward


Substitution of ethyl pyrrolo[2,1-f][1,2,4]triazine-7-carboxylate with a generic in-class analog is contraindicated by the well-documented sensitivity of pyrrolo[2,1-f][1,2,4]triazine-derived biological activity to precise regiochemical and substituent patterning. The pyrrolo[2,1-f][1,2,4]triazine scaffold derives its privileged status not from the core heterocycle alone but from the specific substitution architecture that governs binding orientation within ATP-binding pockets of kinases and the active sites of viral polymerases [1]. The 7-carboxylate ethyl ester functionality of this specific compound provides a strategic handle for further elaboration—a substitution pattern that is not interchangeable with 6-carboxylate, 5-carboxylate, or non-ester analogs without fundamentally altering downstream synthetic trajectories and ultimate biological performance [2]. Literature spanning antiviral C-nucleosides to kinase inhibitors demonstrates that even modest alterations to the pyrrolo[2,1-f][1,2,4]triazine substitution pattern can shift potency by orders of magnitude or alter selectivity profiles entirely [1]. For procurement purposes, the specific CAS registry designation (1356016-44-8) ensures the exact 7-ethyl ester regioisomer—a distinction that is critical when this building block is intended for incorporation into a defined synthetic route where regiochemical fidelity is non-negotiable .

Ethyl Pyrrolo[2,1-f][1,2,4]triazine-7-carboxylate (CAS 1356016-44-8): Quantitative Comparative Evidence for Scientific Selection


Exact Mass and Molecular Identity Verification: Differentiation from Methyl Ester and Dichloro Analogs

Ethyl pyrrolo[2,1-f][1,2,4]triazine-7-carboxylate (CAS 1356016-44-8) is distinguished from its closest commercially available analogs—specifically the methyl ester derivative (methyl 2,4-dichloropyrrolo[2,1-f][1,2,4]triazine-7-carboxylate) and the dichloro-substituted ethyl ester (ethyl 2,4-dichloropyrrolo[2,1-f][1,2,4]triazine-7-carboxylate, CAS 2091158-04-0)—by a quantifiable exact mass differential that enables unambiguous analytical confirmation [1]. The target compound exhibits an exact mass of 191.0695 g/mol (molecular weight 191.19 g/mol), compared to the 2,4-dichloro ethyl ester analog at 260.08 g/mol . This ~69 Da mass difference, coupled with the characteristic isotopic signature of the non-chlorinated structure (lacking the distinctive M+2 chlorine isotope pattern), provides a definitive analytical fingerprint for identity verification and purity assessment in procurement settings [1]. The absence of halogen substitution at the 2- and 4-positions preserves the full synthetic versatility of the scaffold without introducing potentially reactive or sterically encumbering chlorine atoms that would require subsequent removal or alter downstream reactivity .

Analytical chemistry Quality control Synthetic intermediate procurement

Ester Leaving Group Efficiency: Ethyl vs. Methyl Ester Comparative Reactivity in Downstream Hydrolysis and Coupling

The ethyl ester functionality at the 7-position of ethyl pyrrolo[2,1-f][1,2,4]triazine-7-carboxylate provides quantifiably different hydrolytic stability and coupling reactivity compared to the methyl ester analog (methyl pyrrolo[2,1-f][1,2,4]triazine-7-carboxylate) . While direct comparative kinetic data for this specific compound pair is not reported in the open literature (class-level inference tag applied), established ester reactivity principles indicate that ethyl esters undergo alkaline hydrolysis approximately 1.5- to 2-fold more slowly than methyl esters under comparable conditions, owing to the greater steric bulk and electron-donating character of the ethyl group relative to methyl [1]. This differential hydrolysis rate provides practitioners with enhanced control over selective deprotection strategies in complex synthetic sequences where competing ester functionalities may be present [2]. Furthermore, the ethyl ester group offers a distinct ¹H NMR signature (quartet at δ ~4.3–4.4 ppm for O-CH₂-, triplet at δ ~1.3–1.4 ppm for -CH₃) that facilitates reaction monitoring and purity assessment, whereas the methyl ester provides only a singlet (δ ~3.8–3.9 ppm) that may overlap with other O-methyl signals in complex molecules .

Synthetic methodology Medicinal chemistry Process chemistry

Regiochemical Fidelity: 7-Carboxylate Substitution vs. 6-Carboxylate and Non-Ester Analogs

The 7-carboxylate ethyl ester substitution pattern of CAS 1356016-44-8 is structurally distinct from and not functionally interchangeable with 6-substituted analogs or non-ester pyrrolo[2,1-f][1,2,4]triazine derivatives [1]. Literature analysis of pyrrolo[2,1-f][1,2,4]triazine-based kinase inhibitors reveals that substitution position critically governs binding orientation within the ATP-binding pocket; 6-aminocarbonyl derivatives, for instance, demonstrate potent PI3K inhibition with IC₅₀ values of 119–122 nM against p110α and p110δ isoforms, a potency profile that is exquisitely dependent on the 6-position substitution vector [2]. The 7-carboxylate position of the target compound provides an entirely different spatial projection of functionality compared to 6-substituted analogs, enabling distinct downstream derivatization trajectories and ultimate target engagement profiles [3]. No direct comparative biological data exists for the 7-carboxylate ethyl ester itself in kinase or antiviral assays, as this compound serves predominantly as a synthetic intermediate rather than a terminal bioactive agent [1].

Regiochemistry Structure-activity relationship Synthetic planning

Commercial Purity Benchmark: 97% Minimum Purity Specification and Storage Compliance

Commercially sourced ethyl pyrrolo[2,1-f][1,2,4]triazine-7-carboxylate (CAS 1356016-44-8) is supplied with a documented minimum purity specification of ≥97% . While numerous pyrrolo[2,1-f][1,2,4]triazine analogs are available from various suppliers with purity ranging from 95% to 98%, this compound is offered with a defined storage requirement—sealed, dry conditions at 2–8°C—and a specified MDL number (MFCD21607356) that provides traceable identity verification . The molecular complexity rating of 222 provides a quantitative measure of synthetic accessibility relative to simpler heterocyclic building blocks, informing procurement planning for multi-step synthetic campaigns . The compound is categorized explicitly for research and further manufacturing use only, a regulatory classification that procurement professionals must note when distinguishing between research-grade and GMP-grade materials .

Quality assurance Procurement compliance Stability

Ethyl Pyrrolo[2,1-f][1,2,4]triazine-7-carboxylate (CAS 1356016-44-8): Evidence-Driven Application Scenarios


Synthesis of Novel Kinase Inhibitors via 7-Carboxylate Derivatization

This compound serves as a strategic building block for kinase inhibitor development, leveraging the pyrrolo[2,1-f][1,2,4]triazine scaffold that has demonstrated potent activity in multiple kinase programs including PI3K inhibitors with IC₅₀ values in the 119–122 nM range [1]. The 7-carboxylate ethyl ester provides a modifiable handle for introduction of diverse pharmacophoric elements while preserving the core heterocycle‘s ability to occupy the ATP-binding pocket [2]. The slower hydrolysis kinetics of the ethyl ester relative to methyl ester analogs (approximately 1.5- to 2-fold) offers enhanced control during orthogonal protection strategies in complex synthetic sequences [3].

Antiviral Nucleoside Analog Scaffold Construction

The pyrrolo[2,1-f][1,2,4]triazine core is the parent moiety of the FDA-approved antiviral drug remdesivir, which has demonstrated broad-spectrum activity against RNA viruses including SARS-CoV-2, Ebola, and respiratory syncytial virus (RSV) [1]. Ethyl pyrrolo[2,1-f][1,2,4]triazine-7-carboxylate provides a functionalized entry point for constructing C-nucleoside analogs, with the 7-carboxylate position serving as an attachment site for ribose or modified sugar moieties that are essential for antiviral polymerase inhibition [2]. The defined 7-regiochemistry ensures that synthetic routes yield the correct spatial orientation of the nucleoside mimic relative to the viral polymerase active site [1].

RAS Superfamily Protein-Targeted Therapeutics Development

Recent patent literature (WO2025080653A1, 2024) discloses pyrrolo[2,1-f][1,2,4]triazine compounds that act against cancers, inflammatory diseases, and fibrotic disease via interaction with RAS superfamily proteins [1]. This compound serves as a foundational intermediate for constructing such RAS-targeting agents, with the 7-carboxylate ester providing a versatile synthetic handle for introducing substituents that modulate RAS protein binding affinity and selectivity [1]. The absence of halogen substitution (in contrast to dichloro analogs) preserves the full synthetic flexibility of the scaffold without requiring dehalogenation steps that would add synthetic complexity and reduce overall yield [2].

Medicinal Chemistry Scaffold Hopping and Privileged Template Exploration

The pyrrolo[2,1-f][1,2,4]triazine template is recognized as a 'privileged scaffold' in drug discovery, capable of engaging diverse biological targets including kinases, viral polymerases, and RAS family proteins [1]. Ethyl pyrrolo[2,1-f][1,2,4]triazine-7-carboxylate enables systematic exploration of structure-activity relationships (SAR) around this privileged template, with the 7-carboxylate position offering a consistent vector for introducing structural diversity while maintaining the core heterocycle's favorable drug-like properties [2]. The exact mass (191.0695 g/mol) and defined ¹H NMR signature (ethyl ester quartet and triplet) facilitate rigorous analytical characterization of derivative libraries generated from this building block [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ethyl pyrrolo[2,1-f][1,2,4]triazine-7-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.